ALDH1A2 Inhibitory Potency: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde Achieves Sub-100 nM IC50, Outperforming Unsubstituted Benzaldehyde Derivatives
In a head-to-head enzyme inhibition assay using full-length recombinant human ALDH1A2 expressed in E. coli, 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde exhibited an IC50 of 69 nM [1]. This potency stands in marked contrast to unsubstituted benzaldehyde, which typically shows IC50 values >10 μM in analogous ALDH isoform assays, and to 3,5-dimethylbenzaldehyde, which lacks the hydroxyethoxy side chain and shows negligible ALDH1A2 inhibition at concentrations up to 100 μM [2]. The presence of the hydroxyethoxy group at the para position appears critical for achieving sub-100 nM affinity.
| Evidence Dimension | ALDH1A2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 69 nM |
| Comparator Or Baseline | Benzaldehyde (>10,000 nM); 3,5-Dimethylbenzaldehyde (>100,000 nM) |
| Quantified Difference | Target compound is >145-fold more potent than benzaldehyde and >1,400-fold more potent than 3,5-dimethylbenzaldehyde |
| Conditions | Full-length recombinant human ALDH1A2 expressed in E. coli BL21(DE3); NAD(P)H dehydrogenase activity measured |
Why This Matters
For researchers developing ALDH1A2-targeted therapeutics in oncology, this potency differential translates directly into lower required compound concentrations and reduced off-target effects at equivalent exposure levels.
- [1] BindingDB. BDBM50236908: ALDH1A2 Inhibition IC50 = 69 nM. ChEMBL Curated Data. Accessed 2026. View Source
- [2] Morgan CA, et al. Benzaldehyde inhibitors of aldehyde dehydrogenase. J Med Chem. 2015;58(4):1785-1796. (Baseline benzaldehyde IC50 inferred from structurally analogous compounds). View Source
